N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazepine structure, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-6-24-18-10-9-17(12-19(18)27-13-22(4,5)21(24)26)23-20(25)16-8-7-14(2)15(3)11-16/h7-12H,6,13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGZIFCNXCWLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the benzamide moiety. Common reagents used in these reactions include ethylamine, dimethyl ketone, and various catalysts to facilitate the ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The benzamide moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For instance, a study demonstrated that derivatives of this compound showed promising results in reducing the viability of breast cancer cells in vitro .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Preclinical studies suggest that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. A notable case study indicated that it improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity .
Antidepressant Properties
Emerging evidence suggests that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide exhibits antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems such as serotonin and norepinephrine, leading to mood enhancement and reduced anxiety levels .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. For example, a specific study reported a significant reduction in inflammatory markers in treated subjects compared to controls .
Synthesis and Derivatives
The synthesis of this compound involves several steps of organic reactions, which can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity or reduce toxicity levels. For instance:
| Derivative Name | Activity Highlight |
|---|---|
| N-(5-Ethyl-3,3-dimethyl-4-oxo derivative) | Increased potency against specific cancer types |
| N-(trifluoroethyl) derivative | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzene-1-sulfonamide
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide moiety
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)... |
| InChI | InChI=1S/C21H26N2O5S/... |
The biological activity of this compound has been investigated in various studies. It is believed to interact with specific biological pathways that modulate cellular functions.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, research indicates that it exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Studies
- In Vitro Studies : A study conducted on human leukemia cells demonstrated that the compound inhibited cell growth with an IC50 value significantly lower than many standard chemotherapeutics. This suggests a promising role in cancer therapy .
- Animal Models : In vivo experiments using murine models revealed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an effective anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by studies assessing absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest favorable absorption characteristics with moderate bioavailability.
Safety and Toxicology
Toxicological assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are warranted to fully understand its safety margins and potential side effects in long-term use.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide?
The synthesis typically involves coupling reactions between functionalized benzoxazepine intermediates and substituted benzamides. For example, a nucleophilic aromatic substitution or amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DCM. Reaction conditions often require anhydrous environments and temperatures between 20–125°C, with catalysts such as DBU (1,8-diazabicycloundec-7-ene) to enhance yield . Purification is achieved via column chromatography or recrystallization, with purity assessed by HPLC (>95%).
Q. How is the structural integrity and purity of the compound validated in academic research?
- X-ray crystallography : Determines absolute configuration and molecular packing (e.g., single-crystal diffraction at 298 K with R factor <0.05) .
- NMR spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d6) confirms substituent positions and absence of impurities (e.g., δ 11.27 ppm for amide protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ observed at 410.0 vs. calculated 409.4) .
- HPLC : Reverse-phase methods with UV detection ensure purity (>95%) .
Q. What experimental parameters are critical for optimizing yield in large-scale synthesis?
Key factors include:
- Catalyst selection : DBU improves reaction efficiency in DMF at 125°C .
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
- Stoichiometry : Molar ratios of 1.5:1 for coupling agents (e.g., EDC/HOBt) relative to substrates .
- Temperature control : Gradual heating prevents decomposition of thermally sensitive intermediates.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Systematic substitution : Synthesize analogs with variations in the benzoxazepine core (e.g., ethyl → isopentyl) or benzamide moiety (e.g., methyl → fluoro) to assess steric/electronic effects .
- In vitro assays : Use standardized enzymatic or cell-based assays (e.g., IC50 determination) to correlate structural changes with potency.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins based on substituent modifications .
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and protein binding to explain efficacy gaps.
- Dose-response validation : Replicate in vivo studies with adjusted dosing regimens to account for interspecies variability.
- Orthogonal assays : Confirm target engagement using techniques like SPR (surface plasmon resonance) or thermal shift assays .
Q. How can computational chemistry aid in identifying potential biological targets?
- Virtual screening : Ligand-based pharmacophore models or structure-based docking against databases like ChEMBL or PDB.
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize targets .
- ADMET prediction : Tools like SwissADME forecast absorption, toxicity, and metabolic pathways to refine target hypotheses.
Q. What in vitro models are suitable for studying the compound’s mechanism of action?
- Primary cell cultures : Human hepatocytes or neuronal cells for toxicity and efficacy screening.
- 3D tumor spheroids : Model tissue penetration and antiproliferative effects in cancer research.
- Enzyme inhibition assays : Fluorogenic substrates (e.g., for kinases or proteases) quantify target modulation .
Data Analysis & Validation
Q. How should researchers address batch-to-batch variability in biological assay results?
- Standardized protocols : Use internal controls (e.g., reference inhibitors) in every experiment.
- Statistical rigor : Apply ANOVA or Student’s t-test (p <0.05) to confirm reproducibility across ≥3 independent replicates .
- Material characterization : Re-validate compound identity/purity (via NMR, HPLC) for each batch .
Q. What analytical techniques confirm the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), or light to identify degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using UPLC-MS/MS.
Methodological Best Practices
Q. How to design a robust experimental workflow for preclinical evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
